molecular formula C11H13FN2O B6227628 (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine CAS No. 1645282-78-5

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine

Cat. No. B6227628
CAS RN: 1645282-78-5
M. Wt: 208.2
InChI Key:
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Description

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine, also known as 4-Fluorobenzoylpyrrolidine, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic amine, with a pyrrolidine ring and a 4-fluorobenzoyl group. 4-Fluorobenzoylpyrrolidine is a valuable building block for organic synthesis, and is used as a precursor for a variety of complex organic molecules. In addition, it has been explored as a potential therapeutic agent for diseases such as cancer and Alzheimer’s disease.

Scientific Research Applications

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amineoylpyrrolidine is widely used in the scientific research field, primarily as a building block for the synthesis of organic molecules. It is used as a precursor for the synthesis of various heterocyclic compounds, such as pyrrolo[3,2-d]pyrimidines, pyrrolo[2,3-d]pyridazines, and pyrrolo[2,3-d]pyrimidines. Additionally, it is used as a starting material for the synthesis of pharmaceutical agents, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amineoylpyrrolidine is still not fully understood. However, it is believed that the 4-fluorobenzoyl group is responsible for its biological activity. This group is known to interact with the active site of enzymes, and is thought to be responsible for the inhibition of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer’s disease. Additionally, the pyrrolidine ring is believed to be responsible for the compound’s ability to interact with other proteins, and is thought to be involved in its anti-cancer activity.
Biochemical and Physiological Effects
(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amineoylpyrrolidine has been studied for its potential therapeutic effects. It has been shown to have anti-cancer and anti-Alzheimer’s disease activity. It has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amineoylpyrrolidine is a useful building block for organic synthesis, and is used for the synthesis of complex organic molecules. Additionally, it has potential therapeutic applications, and has been studied for its anti-cancer and anti-Alzheimer’s disease activity. However, due to its potential toxicity, it should be used with caution in laboratory experiments.

Future Directions

The potential therapeutic applications of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amineoylpyrrolidine are still being explored. Future research should focus on further elucidating the mechanism of action of the compound, and exploring its potential therapeutic effects in various diseases. Additionally, further research should be conducted on the synthesis of the compound, in order to develop more efficient methods. Finally, research should be conducted on the potential toxicity of the compound, in order to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amineoylpyrrolidine can be achieved through a variety of methods. One method involves the reaction of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-aminealdehyde with sodium cyanide and pyrrolidine in an aqueous medium. This reaction produces (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amineoylpyrrolidine as a major product. Additionally, the compound can be synthesized through the reaction of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-aminealdehyde with pyrrolidine in the presence of a Lewis acid such as zinc chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-fluorobenzoyl chloride", "pyrrolidine", "sodium borohydride", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzoyl chloride in dry diethyl ether.", "Step 2: Add pyrrolidine to the solution and stir for 2 hours at room temperature.", "Step 3: Filter the resulting solid and wash with diethyl ether.", "Step 4: Dissolve the solid in methanol and add sodium borohydride.", "Step 5: Stir the mixture for 2 hours at room temperature.", "Step 6: Quench the reaction with water and extract the product with diethyl ether.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 8: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1645282-78-5

Product Name

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-amine

Molecular Formula

C11H13FN2O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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